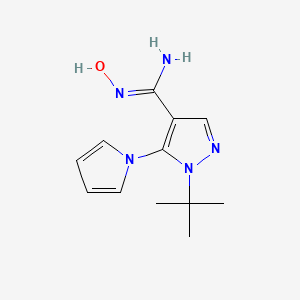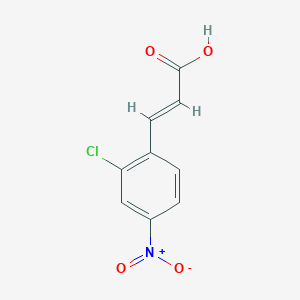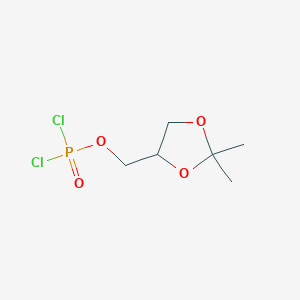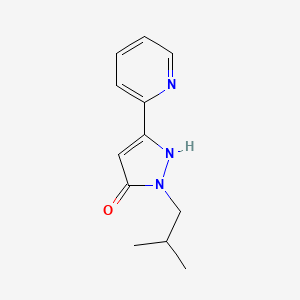![molecular formula C30H44F2O3 B13428622 6-[2,6-Difluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]phenoxy]hexyl prop-2-enoate CAS No. 255386-72-2](/img/structure/B13428622.png)
6-[2,6-Difluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]phenoxy]hexyl prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[2,6-Difluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]phenoxy]hexyl prop-2-enoate is a complex organic compound with a unique structure that includes multiple cyclohexyl rings and fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2,6-Difluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]phenoxy]hexyl prop-2-enoate involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to start with the synthesis of 2,6-difluoro-4-(4-propylcyclohexyl)benzonitrile . This intermediate is then subjected to further reactions to introduce the cyclohexyl rings and the phenoxy group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment and reagents to facilitate the reactions and purification steps.
Analyse Chemischer Reaktionen
Types of Reactions
6-[2,6-Difluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]phenoxy]hexyl prop-2-enoate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
6-[2,6-Difluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]phenoxy]hexyl prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-[2,6-Difluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]phenoxy]hexyl prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Difluoro-4-(4-propylcyclohexyl)benzonitrile
- 2,6-Difluoro-4-(trans-4-propylcyclohexyl)benzonitrile
Uniqueness
6-[2,6-Difluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]phenoxy]hexyl prop-2-enoate is unique due to its complex structure, which includes multiple cyclohexyl rings and fluorine atoms. This structure imparts specific chemical and physical properties that differentiate it from similar compounds. Its unique configuration allows for specific interactions with molecular targets, making it valuable for various scientific research applications.
Eigenschaften
CAS-Nummer |
255386-72-2 |
|---|---|
Molekularformel |
C30H44F2O3 |
Molekulargewicht |
490.7 g/mol |
IUPAC-Name |
6-[2,6-difluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]phenoxy]hexyl prop-2-enoate |
InChI |
InChI=1S/C30H44F2O3/c1-3-9-22-10-12-23(13-11-22)24-14-16-25(17-15-24)26-20-27(31)30(28(32)21-26)35-19-8-6-5-7-18-34-29(33)4-2/h4,20-25H,2-3,5-19H2,1H3 |
InChI-Schlüssel |
YMUKRYIUVCBGFA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CCC(CC1)C2CCC(CC2)C3=CC(=C(C(=C3)F)OCCCCCCOC(=O)C=C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3R,4R)-4-hydroxy-4-methyl-3-(4-methylbenzoyl)oxy-5-oxooxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13428543.png)


![1-isopropyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13428563.png)


![tert-butyl N-[(6S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]-N-propylcarbamate](/img/structure/B13428575.png)
![2-[3-[1-(3-Cyclohexyl-1-oxo-1-spiro[indene-1,4'-piperidine]-1'-ylpropan-2-yl)-2,5-dioxoimidazolidin-4-yl]propyl]guanidine](/img/structure/B13428590.png)

![(1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine](/img/structure/B13428597.png)
![(3S,11bS)-9,10-dihydroxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one](/img/structure/B13428602.png)



